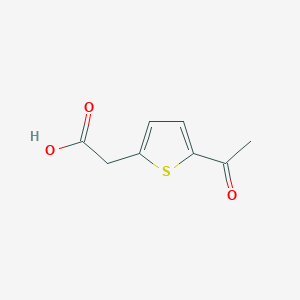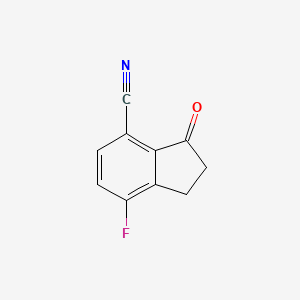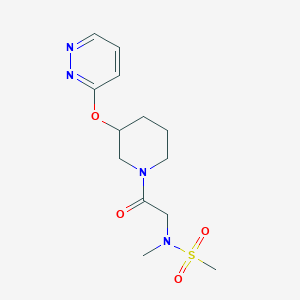![molecular formula C25H23BrN2OS B2503568 2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide CAS No. 681274-41-9](/img/structure/B2503568.png)
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide" is a chemical entity that appears to be related to a class of sulfanyl acetamide derivatives. While the specific compound is not directly discussed in the provided papers, the structural motifs such as the sulfanyl acetamide linkage and aromatic substituents are present in the compounds studied within these papers. These types of compounds are of interest due to their potential biological activities, which may include antiviral properties as suggested by the research on related molecules.
Synthesis Analysis
Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds with sulfanyl acetamide linkages have been synthesized and characterized. For instance, the synthesis of 2-[(4-Methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide derivatives involved confirming their structures through techniques such as 1H NMR, IR, and elemental analysis . This suggests that a similar approach could be used to synthesize and confirm the structure of "2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide".
Molecular Structure Analysis
The molecular structure of sulfanyl acetamide derivatives is characterized by a folded conformation around the methylene carbon atom of the thioacetamide bridge. This is evidenced by the crystal structures of related compounds, where the pyrimidine ring is inclined to the benzene ring at significant angles, and an intramolecular N—H⋯N hydrogen bond stabilizes the folded conformation . This information can be extrapolated to predict that the compound may also exhibit a folded conformation stabilized by intramolecular hydrogen bonding.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported in the provided papers. However, based on the properties of similar sulfanyl acetamide derivatives, it can be inferred that the compound may exhibit certain solubility characteristics in polar solvents, melting points, and specific optical activities that can be determined through experimental analysis. The cytotoxicity towards cell lines such as HEK-293 and GMK, as well as antiviral and virucidal activities against viruses like human adenovirus type 5 and ECHO-9 virus, are properties that have been evaluated for related compounds . These biological activities are crucial for understanding the potential applications of the compound in biomedical research.
Scientific Research Applications
Synthesis and Structural Studies
- A study by Skladchikov, Suponitskii, and Gataullin (2013) discusses the synthesis and structure of related N-acyl-N-(4-methyl-3,6-dihydro-2H-pyran-3-yl)-2-iodo-4,6-dimethylaniline, a compound that shares some structural similarities with the compound (Skladchikov, Suponitskii, & Gataullin, 2013).
Pharmacological Evaluation and Molecular Docking
- Siddiqui et al. (2014) conducted pharmacological evaluation and molecular docking studies on N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, closely related to the compound of interest. Their work highlighted the potential anti-bacterial properties and moderate enzyme inhibition abilities of these compounds (Siddiqui et al., 2014).
Antibacterial and Enzyme Inhibition Activity
- Research by Rubab et al. (2015) on similar N-substituted 2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides, showcased their potential as therapeutic agents due to their notable antibacterial activity and minimal hemolytic activity (Rubab et al., 2015).
Anticancer Evaluation
- Zyabrev et al. (2022) explored the anticancer activities of 4-arylsulfonyl-1,3-oxazoles, related to the compound , finding some compounds to have significant activity against specific cancer cell lines (Zyabrev et al., 2022).
Antimicrobial Potential
- Abbasi et al. (2020) synthesized and evaluated 2-[(4-chlorophenyl)sulfonylamino]-N-(un/substituted-phenyl)acetamides, compounds structurally similar to the one , demonstrating good antimicrobial potential with low hemolytic activity (Abbasi et al., 2020).
Future Directions
The future directions for research on this compound could involve further exploration of its pharmacological activities, given the known diverse activities of indole-containing compounds . Additionally, further studies could focus on the synthesis of this compound and its derivatives, as well as their potential applications in various fields .
properties
IUPAC Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23BrN2OS/c1-17-11-18(2)13-21(12-17)27-25(29)16-30-24-15-28(23-6-4-3-5-22(23)24)14-19-7-9-20(26)10-8-19/h3-13,15H,14,16H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDRRFNXKGOHUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=C(C=C4)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Furan-2-yl-4-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2503486.png)

![N-(2-(N-(pyridin-3-ylmethyl)sulfamoyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2503488.png)
![Tert-butyl 4-oxo-1-azaspiro[4.4]nonane-1-carboxylate](/img/structure/B2503490.png)
![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2503491.png)
![N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2503492.png)
![N-[(3-chlorophenyl)methyl]-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide](/img/no-structure.png)

![methyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-8-methoxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2503500.png)
![1-(9-Bromo-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2503502.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-1-phenylmethanesulfonamide](/img/structure/B2503505.png)

